

Synthesis of Azilsartan Medoxomil: A Detailed Laboratory Protocol

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For Researchers, Scientists, and Drug Development Professionals

Application Note

Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This document provides a detailed protocol for the laboratory-scale synthesis of Azilsartan medoxomil, primarily focusing on a common synthetic route commencing from methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester). The protocol outlines the formation of the key amidoxime intermediate, its subsequent cyclization to the oxadiazole ring system of Azilsartan, and the final esterification to yield Azilsartan medoxomil.

The synthesis involves several key transformations:

- Amidoxime Formation: The cyano group of the starting material is converted to an amidoxime using hydroxylamine.
- Oxadiazole Ring Formation: The amidoxime is cyclized to form the characteristic 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring of Azilsartan.
- Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid (Azilsartan).



• Esterification: The Azilsartan carboxylic acid is esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol) or its chlorinated precursor to produce the final prodrug, Azilsartan medoxomil.

This protocol provides detailed methodologies for each of these critical steps, along with tabulated quantitative data for yields and purity, to aid researchers in the successful synthesis of this important active pharmaceutical ingredient.

Experimental Workflow



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Caption: A schematic overview of the synthetic pathway for Azilsartan Medoxomil.

Experimental Protocols

Step 1: Synthesis of Methyl 2-ethoxy-1-((2'-(hydroxyamidino)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate (Amidoxime Intermediate, AZP-1)

This procedure outlines the conversion of the nitrile group in the starting material to an amidoxime.

Materials:

- Methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester)
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium bicarbonate (NaHCO₃)



- Dimethyl sulfoxide (DMSO)
- Water

Procedure:

- To a solution of hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO), add sodium bicarbonate.
- Add methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate to the mixture.
- Heat the reaction mixture to 85-90°C and stir for approximately 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
- After completion, cool the reaction mass to 15-20°C.[1]
- Add water and stir the solution for 15-20 minutes at 15-20°C.[1]
- Filter the resulting precipitate, wash with water, and dry to obtain the title compound.[1]

Step 2: Synthesis of Methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (Azilsartan Methyl Ester, AZP-II)

This step involves the cyclization of the amidoxime intermediate to form the oxadiazole ring.

Materials:

- Methyl 2-ethoxy-1-((2'-(hydroxyamidino)biphenyl-4-yl)methyl)-1H-benzimidazole-7carboxylate (AZP-1)
- Ethyl chloroformate
- Triethylamine



• Dioxane or a similar aprotic solvent

Procedure:

- Dissolve the amidoxime intermediate (AZP-1) in a suitable solvent such as dioxane.
- Add triethylamine to the solution.
- Cool the mixture and add ethyl chloroformate dropwise.
- Allow the reaction to proceed until completion, as monitored by TLC.
- The resulting product, **Azilsartan methyl ester** (AZP-II), can be isolated by evaporating the solvent and purifying the residue.
- Alternatively, using N,N'-carbonyldiimidazole in dioxane can also effect this transformation,
 with a reaction time of about 1-2 hours at room temperature.[2]

Step 3: Synthesis of 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid (Azilsartan, AZP-III)

This procedure describes the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

- Methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (AZP-II)
- Sodium hydroxide (NaOH)
- Water
- Hydrochloric acid (HCl) for acidification

Procedure:

• Suspend the Azilsartan methyl ester (AZP-II) in an aqueous solution of sodium hydroxide.



- Stir the mixture until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, and dry to yield Azilsartan (AZP-III).

Step 4: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate (Azilsartan Medoxomil)

This is the final step to produce the prodrug ester.

Materials:

- Azilsartan (AZP-III)
- 4-chloromethyl-5-methyl-1,3-dioxol-2-one
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K2CO3)
- N,N-Dimethylacetamide (DMAc)
- Acetone
- Water

Procedure:

- Dissolve Azilsartan in N,N-dimethylacetamide (DMAc).[3]
- Add a base such as DBU or potassium carbonate.[3]
- Add 4-chloromethyl-5-methyl-1,3-dioxol-2-one to the reaction mixture.
- Stir the reaction at a controlled temperature (e.g., 10°C) for several hours.[3]
- Upon completion, adjust the pH to approximately 5 with dilute HCl.[3]



- Add a mixture of acetone and water to precipitate the crude product.[3]
- The crude product can be purified by slurrying in acetone or by recrystallization from a mixture of dichloromethane and ethyl acetate.[1][3]

• Filter the purified product, wash with a suitable solvent, and dry under vacuum at 50°C.[3]

Quantitative Data Summary

| Step | Intermediate/P roduct | Reported Yield | Reported Purity (HPLC) | Reference |
|--|--------------------------------------|----------------|---------------------------|-----------|
| 1. Amidoxime Formation | Amidoxime Intermediate (AZP-1) | 88% | 87% | [1] |
| 2 & 3. Cyclization and Hydrolysis (combined one- pot) | Azilsartan (AZP- III) | 91.4-96.7% | - | [2] |
| 4. Esterification and Purification | Azilsartan Medoxomil | - | 96.8% | [3] |
| Overall Process (Improved) | Azilsartan Medoxomil | 36% | 99.52% | [4] |

Note: Yields and purities can vary significantly based on the specific reaction conditions, scale, and purification methods employed. The data presented is a summary from various literature sources.

Characterization Data

- Azilsartan Medoxomil: White to nearly white crystalline powder. Insoluble in water, freely soluble in methanol and dimethyl sulfoxide.
- HPLC Analysis: A common method for purity determination is Reverse Phase-High
 Performance Liquid Chromatography (RP-HPLC). A typical system might use a C18 column



with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at approximately 248 nm.[5]

 Spectroscopic Analysis: Characterization is typically confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the chemical structure of the final product and key intermediates. intermediates. [1]

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